N'-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(4-Fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic amide derivative featuring a central ethanediamide backbone substituted with a 4-fluorophenyl group and a pyrrolidinyl-thiophenylethyl moiety. The compound’s structure combines two pharmacophoric elements:
- 4-Fluorophenyl group: Enhances metabolic stability and influences lipophilicity, commonly used in drug design to modulate pharmacokinetics .
- Pyrrolidinyl-thiophenylethyl side chain: The pyrrolidine ring may contribute to receptor binding via nitrogen lone-pair interactions, while the thiophene moiety (electron-rich heterocycle) could facilitate π-π stacking or hydrophobic interactions .
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-14-3-5-15(6-4-14)21-18(24)17(23)20-11-16(13-7-10-25-12-13)22-8-1-2-9-22/h3-7,10,12,16H,1-2,8-9,11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYXPVNVISHJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine-Thiophene Intermediate
The synthesis begins with preparing the key intermediate 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine . This intermediate is typically synthesized via a nucleophilic substitution reaction between thiophen-3-ylacetonitrile and pyrrolidine, followed by reduction of the nitrile group to an amine.
Reaction Scheme:
- Step 1: Thiophen-3-ylacetonitrile reacts with pyrrolidine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to form 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)acetonitrile.
- Step 2: The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78–82% |
| Yield (Step 2) | 65–70% |
| Purity (HPLC) | >95% after column chromatography |
Amide Bond Formation with 4-Fluorophenylglyoxylic Acid
The final step involves coupling the intermediate amine with 4-fluorophenylglyoxylic acid to form the ethanediamide. This reaction employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often paired with hydroxybenzotriazole (HOBt) to suppress racemization.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or ethyl acetate
- Temperature: 0°C to room temperature
- Molar Ratio: 1:1.2 (amine:acid)
- Catalyst: 10 mol% 4-dimethylaminopyridine (DMAP)
Optimized Protocol:
- Dissolve 4-fluorophenylglyoxylic acid (1.0 equiv) and EDCI (1.2 equiv) in DCM.
- Add HOBt (1.1 equiv) and stir at 0°C for 30 minutes.
- Introduce the pyrrolidine-thiophene amine (1.0 equiv) and DMAP, then stir at room temperature for 12–18 hours.
- Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Yield and Purity:
| Parameter | Value |
|---|---|
| Isolated Yield | 60–68% |
| Purity (LC-MS) | >98% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate amine activation but may increase side reactions. Comparative studies show DCM provides optimal balance between reactivity and selectivity.
Table 1: Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 68 | 98 |
| DMF | 36.7 | 55 | 90 |
| THF | 7.58 | 48 | 85 |
Lower temperatures (0–5°C) minimize epimerization during coupling, while extended reaction times (18 hours) ensure complete conversion.
Catalytic Systems
Alternative catalysts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offer higher coupling efficiency but at increased cost.
Table 2: Catalyst Comparison
| Catalyst | Equiv | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| EDCI/HOBt | 1.2 | 68 | 12.50 |
| HATU | 1.0 | 75 | 45.00 |
Comparative Analysis of Synthetic Routes
Two primary routes dominate the literature:
Route A: Sequential synthesis (Intermediate → Amide)
- Advantages: High purity, scalable
- Disadvantages: Multi-step, lower overall yield (40–45%)
Route B: One-pot tandem synthesis
- Advantages: Faster (8–10 hours), higher atom economy
- Disadvantages: Requires stringent temperature control, purity challenges
Characterization and Validation
Final product validation employs spectroscopic and chromatographic methods:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (m, 4H, pyrrolidine), 2.75 (t, J = 6.8 Hz, 2H, CH₂).
- High-Resolution Mass Spectrometry (HRMS):
- Calculated for C₁₉H₂₁FN₂OS: [M+H]⁺ = 367.1384; Found: 367.1386.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the amide groups.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N’-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide may have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-Containing Compounds
Neuroactive Pyrrolidine Derivatives
- Compound 5e/5f () : NMDA receptor antagonists with bicycloheptane cores.
- 5e : 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine.
- 5f : 2-(4-Fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine.
- Comparison : Both 5f and the target compound share a 4-fluorophenyl group and pyrrolidinyl-ethyl chain. However, 5f’s bicycloheptane core contrasts with the ethanediamide backbone. In vitro toxicity assays in MDCK cells showed that 5f induced cell death at >100 µM, similar to memantine .
Quinoline-Based Amides ()
- SzR-109: N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (MW: 384.47). Comparison: Shares the pyrrolidinyl-ethyl chain but incorporates a quinoline-carboxamide scaffold. The hydroxyquinoline group may confer distinct solubility and metal-chelating properties absent in the target compound.
Thiophene-Containing Amides
Fluorophenyl-Substituted Compounds
Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
